Stearic acid, ester with pentaerythritol
Description
Stearic acid, ester with pentaerythritol (commonly referred to as pentaerythritol tetrastearate or PETS) is a synthetic tetraester formed by the esterification of pentaerythritol (a tetrahydric alcohol) with stearic acid. This compound is characterized by its high thermal stability, low volatility, and excellent lubricating properties, making it widely used in polymer processing, lubricants, and food packaging materials .
Properties
CAS No. |
8045-34-9 |
|---|---|
Molecular Formula |
C23H48O6 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2 |
InChI Key |
WSEFPKKOUNRCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Stearic Acid, Ester with Pentaerythritol
Esterification Using Zinc Oxide as Solid Catalyst
One established method involves direct esterification of pentaerythritol and stearic acid under the catalysis of solid zinc oxide.
- Raw materials: Pentaerythritol (tetramethylolmethane) and stearic acid.
- Catalyst: Zinc oxide (solid catalyst).
- Molar ratio: Weight ratio of pentaerythritol to stearic acid ranges from 1:5 to 1:8.
- Process: The raw materials are reacted under the catalytic effect of zinc oxide, promoting esterification to form pentaerythritol stearate.
- Post-reaction: The reaction mixture is filtered to separate the product.
- Advantages: The product exhibits stable quality, good biodegradability, and low volatility.
Reaction Scheme:
$$
\text{Pentaerythritol} + \text{Stearic acid} \xrightarrow[\text{Zinc oxide}]{\text{Esterification}} \text{Pentaerythritol stearate} + \text{Water}
$$
Key Parameters:
| Parameter | Value/Range |
|---|---|
| Pentaerythritol:Stearic acid (weight ratio) | 1:5 to 1:8 |
| Catalyst | Zinc oxide (solid) |
| Reaction type | Esterification |
| Product characteristics | Stable, biodegradable, low volatility |
This method is described in patent CN103880669A (2012), emphasizing the simplicity and efficiency of the process with zinc oxide as catalyst.
Esterification Using Stannous Chloride or Sodium Hydroxide Catalysts Under Vacuum
Another method employs stannous chloride or sodium hydroxide as catalysts, with vacuum conditions to facilitate esterification.
- Raw materials: Pentaerythritol and stearic acid.
- Catalysts: Stannous chloride (SnCl2) or sodium hydroxide (NaOH).
- Weight ratios: Pentaerythritol 1-2 parts; stearic acid 10 parts; catalyst 0.02-0.1 parts.
-
- Stearic acid is melted in a stainless steel melting tank by steam heating at 60–100°C.
- Melted stearic acid is transferred to an esterification tank.
- Pentaerythritol and catalyst (SnCl2 or NaOH) are added.
- The system is evacuated to a vacuum of 0.005–0.01 KPa.
- Heat conduction oil heats the mixture to 150–260°C.
- Esterification reaction proceeds for 3–5 hours.
- Reaction progress is monitored by pH (target pH < 5).
- After completion, the mixture is cooled to 100–150°C and filtered.
Product purity: Greater than 98%.
- Advantages: Simple steps, easy control, high yield, and high purity.
Process Table:
| Step | Conditions/Parameters |
|---|---|
| Stearic acid melting | 60–100°C, steam heating |
| Esterification temperature | 150–260°C (heat conduction oil) |
| Vacuum | 0.005–0.01 KPa |
| Reaction time | 3–5 hours |
| Catalyst | Stannous chloride or NaOH (0.02–0.1 parts) |
| Product purity | ≥ 98% |
| pH monitoring | Final pH < 5 |
This method is detailed in patent CN100341844C and highlights the importance of vacuum and catalyst choice to achieve high purity and yield.
Comparative Analysis of Preparation Methods
| Aspect | Zinc Oxide Catalyst Method | Stannous Chloride/NaOH Catalyst Method |
|---|---|---|
| Catalyst | Zinc oxide (solid) | Stannous chloride or sodium hydroxide |
| Reaction atmosphere | Atmospheric pressure | Vacuum (0.005–0.01 KPa) |
| Temperature range | Not explicitly specified; typically moderate | 150–260°C |
| Reaction time | Not specified | 3–5 hours |
| Raw material ratio | Pentaerythritol:Stearic acid = 1:5–8 (weight) | Pentaerythritol:Stearic acid = 1–2:10 (weight) |
| Product purity | Stable quality, biodegradability, low volatility | High purity (>98%) |
| Process complexity | Simple, filtration after reaction | Requires vacuum system and pH monitoring |
| Industrial feasibility | Suitable for stable, continuous production | High control, suitable for batch production |
Notes on Reaction Mechanisms and Catalysts
- Zinc oxide catalyst: Acts as a heterogeneous catalyst facilitating ester bond formation between hydroxyl groups of pentaerythritol and carboxyl groups of stearic acid. Its solid state allows easy separation and reuse.
- Stannous chloride and sodium hydroxide: Function as homogeneous catalysts. Stannous chloride is a Lewis acid catalyst promoting esterification, whereas sodium hydroxide can catalyze ester formation via base-catalyzed mechanisms but requires careful control to avoid side reactions.
- Vacuum application: Removes water formed during esterification, driving the equilibrium toward ester formation and improving yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
PETS undergoes hydrolysis in aqueous acidic or alkaline conditions, regenerating stearic acid and pentaerythritol:
Reagents and Conditions :
-
Acidic Hydrolysis : HCl or HSO at 80–100°C.
-
Alkaline Hydrolysis : NaOH or KOH under reflux.
Key Observations :
-
Hydrolysis rates depend on pH and temperature.
-
Complete decomposition occurs within 2–4 hours under strong alkaline conditions.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals PETS’s stability and decomposition profile:
| Temperature (°C) | Weight Loss | Stage |
|---|---|---|
| 350 | None | Stable |
| 375 | 2.5% | Initial decomposition |
| 400 | 7% | Rapid decomposition |
Mechanism :
Decomposition involves:
Comparative Reaction Stability
PETS exhibits superior thermal stability compared to similar esters:
| Ester Type | Decomposition Onset (°C) |
|---|---|
| PETS | 375 |
| Glyceryl tristearate | 250 |
| Trimethylolpropane tristearate | 300 |
This stability makes PETS suitable for high-temperature applications like lubricants .
Research Findings
Scientific Research Applications
Cosmetics and Personal Care Products
Pentaerythritol tristearate is widely used in the formulation of cosmetics due to its emulsifying and stabilizing properties. It helps improve the texture and application of creams and lotions. Its ability to form stable films makes it an ideal ingredient for products that require smooth application.
Case Study:
A study published in the Egyptian Journal of Chemistry highlighted the use of pentaerythritol esters in cosmetic formulations, demonstrating their effectiveness in enhancing product stability and user experience .
Pharmaceuticals
In pharmaceuticals, this compound serves as a component in drug delivery systems due to its biocompatibility and stability. It can encapsulate active ingredients, ensuring controlled release and improved therapeutic efficacy.
Case Study:
Research indicated that pentaerythritol esters can enhance the solubility and bioavailability of poorly soluble drugs, making them valuable in developing new pharmaceutical formulations .
Plastics and Polymers
Pentaerythritol tristearate is utilized as a lubricant and release agent in the manufacturing of plastics. It aids in reducing friction during processing, improving the flow properties of polymer melts.
| Application | Benefits |
|---|---|
| Lubricant | Reduces friction in processing |
| Release Agent | Facilitates mold release |
Case Study:
Emery Oleochemicals reported that pentaerythritol esters improve feed behavior in injection molding processes, preventing material bridging and enhancing surface properties of finished products .
Food Packaging
The compound is also employed in food packaging materials due to its low volatility and biodegradability. It acts as a stabilizer, enhancing the performance characteristics of packaging films.
Mechanism of Action
The mechanism of action of stearic acid, ester with pentaerythritol involves its ability to form a stable ester linkage between the stearic acid and pentaerythritol molecules. This ester linkage imparts the compound with its unique properties, such as its lubricating and stabilizing effects .
Comparison with Similar Compounds
Regulatory and Environmental Considerations
- Food Packaging : PETS must comply with FDA standards, including ≤11.8 mg KOH/g acid number and 125.5°C softening point for indirect food contact .
- Biodegradability : Unlike sorbitan esters, PETS is less biodegradable due to its fully saturated structure, limiting its use in eco-friendly formulations .
Q & A
Q. What are the key challenges in synthesizing branched-chain pentaerythritol stearic acid esters, and how can catalyst systems be optimized?
Branched-chain esters are prioritized for their superior low-temperature lubricant performance, but steric hindrance from branched fatty acids complicates full esterification. Researchers must optimize catalysts to enhance reaction efficiency. Solid acid catalysts (e.g., heteropolyacid quaternary ammonium salts) under solvent-free conditions improve esterification rates, while microwave irradiation accelerates reaction kinetics . Experimental designs should compare catalytic activity (e.g., acid value reduction over time) and characterize ester purity via FTIR or NMR.
Q. Which analytical techniques are most effective for characterizing pentaerythritol stearic acid esters in complex matrices like alkyd resins?
A multi-technique approach is required:
- GC/MS : Identifies volatile fatty acid profiles and aromatic residues.
- HPLC/MS with high-resolution tandem MS : Resolves non-volatile esters (e.g., pentaerythritol stearate) and detects transesterification byproducts.
- FTIR : Confirms ester bond formation (C=O stretch at ~1,740 cm⁻¹). This workflow is critical for forensic or heritage material studies .
Q. How does the degree of esterification impact the functional properties of pentaerythritol stearic acid esters in polymer applications?
Partial esterification (e.g., dimerized half- or full-esterified pentaerythritol stearate) improves compatibility with PVC by balancing hydrophobicity and dispersibility. Full-esterified esters suppress PVC discoloration by decomposing into carboxylates that trap metal chlorides (e.g., ZnCl₂), as shown via X-ray photoelectron spectroscopy . Comparative studies should measure thermal stability (e.g., Congo red test) and mechanical properties post-incorporation.
Advanced Research Questions
Q. What mechanisms underlie the synergistic stabilization of PVC using pentaerythritol stearate-metal soap systems?
Dimerized pentaerythritol stearate acts as a costabilizer with metal soaps (Zn/Ca stearates) by disrupting π-complex formation between ZnCl₂ and conjugated polyene structures in degraded PVC. Hydroxyl groups in half-esterified esters directly scavenge metal chlorides, while full-esterified esters undergo hydrolysis to regenerate carboxylate ligands, verified via model mixture IR and XPS analysis . Researchers should design accelerated aging experiments with controlled ester:soap ratios to quantify synergy.
Q. How can microwave-assisted synthesis enhance the production of composite pentaerythritol stearate derivatives for advanced material applications?
Microwave heating reduces reaction times (e.g., from hours to minutes) and improves yields in synthesizing composite esters (e.g., pentaerythritol abietate-stearate). The method enhances catalyst efficiency (e.g., heteropolyacid quaternary ammonium salts) and product uniformity. Key parameters include microwave power, temperature, and molar ratios of reactants, with outcomes assessed via acid value, hydroxyl value, and thermogravimetric analysis (TGA) .
Q. What factors determine the compatibility of pentaerythritol stearate-based lubricants with elastomers in refrigeration systems?
Compatibility depends on ester structure (e.g., linear vs. branched chains) and elastomer composition (e.g., EP rubber). Swell testing under controlled temperatures and lubricant exposure quantifies material degradation. Branched esters (PEBA) exhibit better elastomer compatibility than linear analogs (PEMA) due to reduced polarity, as shown in ASTM D471-compliant studies . Researchers should correlate Hansen solubility parameters with swell data to predict interactions.
Q. How do structural modifications (e.g., adipate-stearate blends) affect the regulatory compliance and performance of pentaerythritol esters in food-contact polymers?
Pentaerythritol adipate-stearate (14% adipic acid, 71% stearic/palmitic acids) is FDA-approved for PVC lubricants in food packaging. The adipic acid moiety enhances low-temperature flexibility, while stearate ensures thermal stability. Compliance requires testing migration rates under FDA conditions (e.g., 10% ethanol, 40°C) and verifying ester composition via GC-MS .
Methodological Considerations
- Experimental Design : Prioritize DOE (Design of Experiments) to optimize catalyst loading, reaction time, and temperature.
- Data Contradictions : Resolve discrepancies in ester purity claims by cross-validating NMR, HPLC, and acid value data.
- Advanced Characterization : Use TOF-SIMS or MALDI-MS for high-molecular-weight ester analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
